molecular formula C11H8BrNO3 B1362120 Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate CAS No. 267651-85-4

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Cat. No.: B1362120
CAS No.: 267651-85-4
M. Wt: 282.09 g/mol
InChI Key: BUKSPGJBGRSIJJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate (CAS 267651-85-4) is a brominated isoxazole derivative of high interest in scientific research and development, particularly in medicinal chemistry and organic synthesis. This compound serves as a versatile and valuable synthetic intermediate or building block for the construction of more complex molecules . Its molecular formula is C 11 H 8 BrNO 3 and it has a molecular weight of 282.09 g/mol . Key Specifications: • CAS Number: 267651-85-4 • Molecular Formula: C 11 H 8 BrNO 3 • Molecular Weight: 282.09 g/mol • MDL Number: MFCD01655069 Research Applications: The primary value of this compound lies in its two highly functionalizable sites. The aromatic bromine atom at the 3-position of the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, allowing for the introduction of a wide array of other aromatic, heteroaromatic, or aliphatic groups . Simultaneously, the methyl ester group at the 4-position of the isoxazole ring can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, providing a second site for structural diversification . This combination makes it an ideal precursor for generating compound libraries in drug discovery efforts. Important Notice: This product is intended for research use only and is supplied as a unique chemical for early discovery research. It is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary consumption or application .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSPGJBGRSIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357864
Record name Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267651-85-4
Record name Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction proceeds under mild conditions and typically yields the desired isoxazole derivative in good yields .

Another method involves the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting isoxazole is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (sodium hydroxide, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature (room temperature to reflux).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), temperature (room temperature to reflux).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).

Major Products Formed:

    Substitution Reactions: Aniline derivatives, thiol-substituted derivatives, alkoxy-substituted derivatives.

    Oxidation Reactions: Oxazole derivatives.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating inflammatory diseases and cancers. The compound's structure allows for modifications that enhance its biological activity. For instance, studies have identified it as a precursor for developing anti-inflammatory drugs targeting specific pathways involved in inflammation and tumor growth .

Biological Studies
Research has demonstrated that this compound can act as an enzyme inhibitor or receptor modulator. Its interaction with biological targets is facilitated by the presence of the bromine atom and the isoxazole ring, which are vital for binding and modulating the activity of these targets . Case studies indicate that derivatives of this compound exhibit potent activity against certain cancer cell lines, highlighting its potential in cancer therapy .

Materials Science

Development of Novel Materials
In materials science, this compound is utilized in creating materials with unique electronic and optical properties. Its chemical structure contributes to improved durability and resistance in polymer formulations, making it suitable for applications in coatings and advanced materials .

Polymer Science
The compound's versatility extends to polymer science, where it serves as a monomer or additive to enhance the properties of polymers. Research has shown that incorporating isoxazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Agricultural Chemistry

Agrochemical Formulations
this compound is also explored in agricultural chemistry for developing effective agrochemicals. Its derivatives have been investigated for pest control applications, providing solutions that minimize environmental impact while maintaining efficacy against pests .

Analytical Chemistry

Quality Control Applications
In analytical chemistry, this compound is employed in various techniques such as chromatography to separate and identify complex mixtures. Its unique chemical properties make it an effective standard for quality control in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The isoxazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and its closest analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Status/Notes
This compound 267651-85-4 C₁₁H₈BrNO₃ 282.10 3-bromophenyl, methyl ester, no additional substituents on isoxazole Discontinued
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate - C₁₃H₁₂BrNO₃ 310.14 4-bromophenyl, ethyl ester, 5-methyl substitution on isoxazole Commercially available
Ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate 2006277-63-8 C₁₃H₁₂BrNO₄ 326.15 4-bromophenyl, ethyl ester, hydroxymethyl group at 3-position Discontinued
Methyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate - C₁₂H₁₀N₂O₅ 262.22 3-nitrophenyl (electron-withdrawing), methyl ester, 5-methyl substitution on isoxazole Synthesized via nitration
Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 420805-61-4 C₁₁H₈BrNO₃ 282.10 4-bromophenyl isomer, methyl ester Available (limited suppliers)

Key Differences and Implications

Substituent Position on the Phenyl Ring
  • The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl isomer (CAS: 420805-61-4). Positional isomerism affects electronic properties; the 3-bromo derivative may exhibit distinct dipole moments and steric interactions compared to the 4-bromo analog .
Ester Group Variations
  • Ethyl esters (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate) increase hydrophobicity compared to methyl esters, influencing solubility and metabolic stability .
Functional Group Additions
  • The hydroxymethyl group in Ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate introduces hydrogen-bonding capability, which could enhance binding affinity in biological systems but may reduce stability under acidic conditions .
Isoxazole Ring Substitutions

    Biological Activity

    Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

    Chemical Structure and Properties

    This compound features an isoxazole ring, which contributes to its reactivity and biological activity. The bromine atom in the para position of the phenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

    Molecular Formula : C11_{11}H8_{8}BrN1_{1}O3_{3}

    Molecular Weight : Approximately 312.12 g/mol

    Biological Activities

    Research has demonstrated that this compound exhibits various biological activities, including:

    • Antiviral Activity : The compound has shown efficacy in inhibiting viral replication. Studies indicate that it may modulate immune responses, enhancing its potential as an antiviral agent.
    • Anticancer Properties : It has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50_{50} values indicating potent antiproliferative effects .

    The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the isoxazole ring are crucial for binding to these targets, leading to modulation of their activity. For instance, it has been noted to induce apoptosis in cancer cells by activating caspase pathways .

    Table 1: Summary of Biological Activities

    Activity TypeTarget Cell LinesIC50_{50} ValuesReference
    AntiviralVarious viral strainsNot specified
    AnticancerMCF-7 (breast cancer)~15.63 µM
    MEL-8 (melanoma)~0.19 µM
    HCT-116 (colon cancer)~0.48 µM

    Case Study: Anticancer Activity

    In a study evaluating the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner, with significant cleavage of PARP and caspase-3 observed at lower concentrations .

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

    Table 2: Comparison with Related Isoxazole Compounds

    Compound NameMolecular FormulaUnique Features
    Methyl 3-(4-fluorophenyl)isoxazole-4-carboxylateC11_{11}H10_{10}FNO3_{3}Contains fluorine; different reactivity profile
    Methyl 5-methylisoxazole-4-carboxylic acidC7_{7}H9_{9}NO3_{3}Lacks bromophenyl group; primarily acidic properties
    Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acidC11_{11}H10_{10}ClNO3_{3}Chlorine substituent alters biological activity

    Q & A

    Q. What are the common synthetic routes for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole core, followed by esterification. For example, 3-bromobenzonitrile can be converted to a nitrile oxide, which reacts with a methyl propiolate derivative to form the isoxazole ring. Reaction optimization includes:
    • Temperature : Reflux in ethanol or acetonitrile (70–90°C) to ensure complete cyclization .
    • Monitoring : Thin-layer chromatography (TLC) with UV visualization to track intermediate formation .
    • Catalysts : Use of triethylamine or DMAP to accelerate esterification .

    Q. What analytical techniques are recommended for characterizing this compound's structure and purity?

    • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ester functionality. Coupling constants in 1^1H NMR distinguish isoxazole protons .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    • X-ray Crystallography : For absolute configuration determination, SHELX-based refinement is used to resolve electron density maps .
    • TLC/HPLC : Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

    • Methodological Answer :
    • Cross-Validation : Combine NMR, MS, and X-ray data. For example, if 1^1H NMR suggests multiple conformers, single-crystal X-ray diffraction can confirm the dominant structure .
    • Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR shifts or IR spectra for comparison with experimental data .
    • Isotopic Labeling : Use 15^{15}N-labeled precursors to resolve ambiguities in nitrogen-containing heterocycles .

    Q. What strategies optimize Suzuki-Miyaura coupling reactions for introducing aryl/alkyl substituents at the bromophenyl position?

    • Methodological Answer :
    • Catalyst System : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with K2_2CO3_3 in a 1:1 DMF/H2_2O mixture at 80°C .
    • Microwave Assistance : Reduces reaction time (20–30 minutes vs. 12 hours) while maintaining yields >85% .
    • Protection of Reactive Groups : Temporarily protect the ester group with tert-butyl to prevent side reactions during coupling .

    Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromophenyl group in bioactivity?

    • Methodological Answer :
    • Analog Synthesis : Replace bromine with Cl, F, or CF3_3 groups to assess electronic effects on target binding .
    • In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
    • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the bromophenyl moiety and hydrophobic enzyme pockets .

    Data Analysis and Validation

    Q. How should researchers validate crystallographic data for this compound?

    • Methodological Answer :
    • SHELX Refinement : Use SHELXL for least-squares refinement, ensuring R-factor < 0.05 and wR2^2 < 0.15. Check for residual electron density < 0.3 eÅ3^{-3} .
    • PLATON Analysis : Verify torsional angles and intermolecular interactions (e.g., π-π stacking) to confirm packing stability .

    Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

    • Methodological Answer :
    • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites. Bromine’s σ* orbital (LUMO) often directs nucleophilic attack .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stability using GROMACS .

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